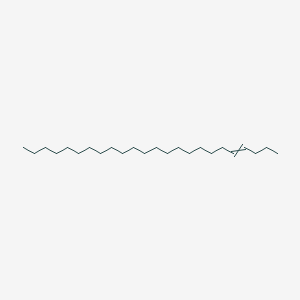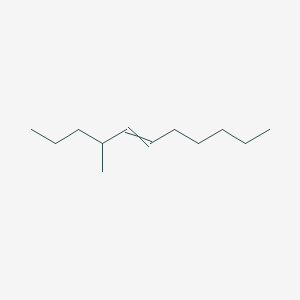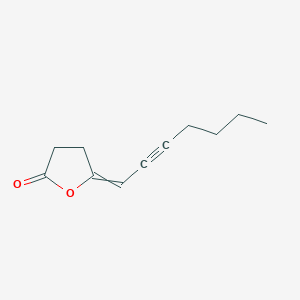
2-Amino-1,3-dihydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-dihydroxypropane-1-sulfonic acid is a sulfonic acid derivative known for its unique chemical properties and applications. This compound is commonly found in marine environments and is produced by various marine organisms. It plays a significant role in osmoregulation, helping organisms adapt to changes in salinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-dihydroxypropane-1-sulfonic acid typically involves the reaction of glycerin ketals with ammonia or an amine. One common method starts with the preparation of 2-nitro-1,3-dihydroxypropane ketals, followed by their reduction to obtain the corresponding aminoketals, which are then hydrolyzed to produce the target compound .
Industrial Production Methods: Industrial production often employs reductive amination of dihydroxyacetone or the reduction of the sodium salt of 2-nitro-1,3-dihydroxypropane. These methods are scalable and provide high yields, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1,3-dihydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce various amino alcohols .
Aplicaciones Científicas De Investigación
2-Amino-1,3-dihydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of iodinated contrast media used in medical imaging.
Industry: The compound is utilized in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,3-dihydroxypropane-1-sulfonic acid involves its role in osmoregulation. It helps maintain the osmotic balance within cells by regulating the concentration of solutes. This is particularly important in marine organisms that experience fluctuations in salinity. The compound interacts with cellular pathways to modulate the uptake and release of ions, thereby stabilizing the internal environment .
Comparación Con Compuestos Similares
Cysteinolic Acid: Another sulfonic acid derivative with similar osmoregulatory properties.
Dimethylsulfoniopropionate: A zwitterionic compound also involved in osmoregulation in marine organisms.
Ectoine: A compatible solute that helps organisms cope with osmotic stress.
Uniqueness: 2-Amino-1,3-dihydroxypropane-1-sulfonic acid is unique due to its dual role as an amino acid derivative and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
182220-99-1 |
|---|---|
Fórmula molecular |
C3H9NO5S |
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2-amino-1,3-dihydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO5S/c4-2(1-5)3(6)10(7,8)9/h2-3,5-6H,1,4H2,(H,7,8,9) |
Clave InChI |
OVYXGWQCPHZQAZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(O)S(=O)(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)





![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
